molecular formula C6H6FNOS B8326986 3-Amino-4-fluoro-2-sulfanylphenol

3-Amino-4-fluoro-2-sulfanylphenol

Cat. No.: B8326986
M. Wt: 159.18 g/mol
InChI Key: FCZRHOZWKNJSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-fluoro-2-sulfanylphenol is a high-purity chemical building block of interest in medicinal and organic chemistry research. Its structure incorporates three distinct functional groups—an amine, a fluoro substituent, and a sulfanyl (thiol) group—on a phenol core, making it a versatile intermediate for synthesizing more complex molecules. Researchers may utilize this compound in the regioselective synthesis of diverse heterocyclic and fused-ring systems, which are core structures in many pharmaceuticals and functional materials. The presence of the electron-withdrawing fluorine atom can significantly influence the compound's electronic properties, reactivity, and metabolic stability in resulting molecules. The sulfanyl group offers a site for further functionalization, such as in the formation of sulfide bridges or as a ligand in metal complexes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H6FNOS

Molecular Weight

159.18 g/mol

IUPAC Name

3-amino-4-fluoro-2-sulfanylphenol

InChI

InChI=1S/C6H6FNOS/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H,8H2

InChI Key

FCZRHOZWKNJSMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)S)N)F

Origin of Product

United States

Comparison with Similar Compounds

o-Aminophenol (2-aminophenol) and p-Aminophenol (4-aminophenol)

  • o-Aminophenol has an amino group at position 2 and a hydroxyl (-OH) group at position 1. The proximity of the amino and hydroxyl groups creates intramolecular hydrogen bonding, reducing its reactivity in Schiff base formation compared to 3-Amino-4-fluoro-2-sulfanylphenol .
  • p-Aminophenol (amino at position 4, hydroxyl at position 1) lacks steric hindrance, enabling efficient Schiff base formation with sodium β-naphthoquinone-4-sulfonate . However, its electronic profile is less polarized than this compound due to the absence of fluorine.

Methyl-Substituted 4-Dimethylaminoazobenzene (DAB) Derivatives

  • In carcinogenicity studies, 3′-methyl-DAB (methyl at position 3′) showed the highest activity, reaching peak protein-bound dye levels in 2 weeks, while 4′-methyl-DAB (methyl at 4′) required ≥21 weeks . Electron-donating methyl groups (EDG) at specific positions accelerated binding kinetics and increased carcinogenicity.
  • This compound replaces methyl with fluorine (EWG) and adds a sulfanyl group.

Functional Group Reactivity

  • Sulfanyl (-SH) vs. Amino (-NH₂): The sulfanyl group in this compound can form disulfide bonds with cysteine residues in proteins, a distinct mechanism from the Schiff base formation observed in aminophenols . This may lead to stronger or irreversible protein interactions.
  • Fluorine (-F) vs. However, it may improve metabolic stability by resisting oxidative degradation.

Data Tables

Research Findings and Implications

Substituent Position Matters: The 3′-position in methyl-DAB derivatives maximized carcinogenicity, suggesting meta-substitution enhances bioactivity . For this compound, the 4-fluoro substitution may mimic meta-effects, but fluorine’s EWG properties could counteract reactivity.

Binding Kinetics: Methyl-EDG groups accelerated protein binding in DAB derivatives . Fluorine-EWG in this compound may slow binding but improve specificity.

Toxicity Mechanisms: The sulfanyl group’s propensity for disulfide formation could lead to unique toxicological profiles, distinct from aminophenols or methyl-DAB derivatives .

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